Ethyl 4-(octylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(octylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by an ethyl ester functional group attached to a benzoic acid moiety, which is further substituted with an octylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(octylamino)benzoate can be synthesized through a multi-step process. One common method involves the alkylation of 4-aminobenzoic acid with octylamine to form 4-(octylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(octylamino)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 4-(octylamino)benzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 4-(octylamino)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Depending on the nucleophile, different substituted products can be obtained.
Scientific Research Applications
Ethyl 4-(octylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of ethyl 4-(octylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium ion channels in nerve cells, inhibiting the transmission of nerve impulses and thereby providing pain relief . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-(octylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(butylamino)benzoate: Similar structure but with a shorter alkyl chain.
Ethyl 4-(propylamino)benzoate: Another analog with an even shorter alkyl chain.
Ethyl 4-(benzoylamino)benzoate: Contains a benzoyl group instead of an alkyl group .
These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their alkyl or aryl substituents.
Properties
CAS No. |
55791-74-7 |
---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
ethyl 4-(octylamino)benzoate |
InChI |
InChI=1S/C17H27NO2/c1-3-5-6-7-8-9-14-18-16-12-10-15(11-13-16)17(19)20-4-2/h10-13,18H,3-9,14H2,1-2H3 |
InChI Key |
CYTUNEIXWQUYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.